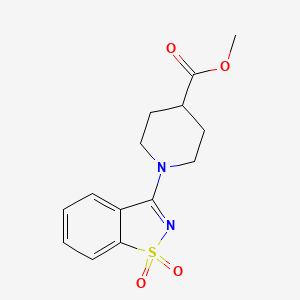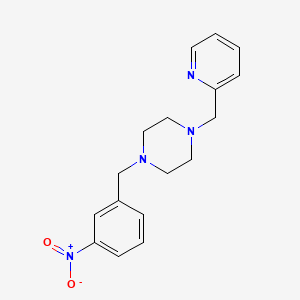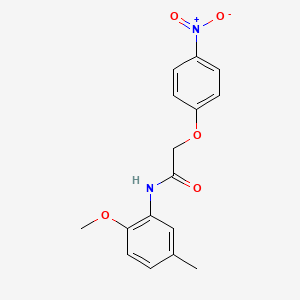
N-(2-methoxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide, commonly known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a white crystalline powder that has a molecular weight of 338.35 g/mol. It has been synthesized through a variety of methods, including the use of palladium-catalyzed coupling reactions and a one-pot reaction involving copper-catalyzed coupling and oxidative cyclization. The purpose of
Mécanisme D'action
The mechanism of action of MNPA is not fully understood, but it has been suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth. In one study, MNPA was found to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. This inhibition led to a decrease in the growth of breast cancer cells, suggesting that MNPA may work by targeting this enzyme.
Biochemical and Physiological Effects:
MNPA has been found to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and the modulation of certain enzymes involved in cancer cell proliferation. In addition, MNPA has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
MNPA has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential as an anticancer agent. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on MNPA, including further studies on its potential as an anticancer agent, as well as studies on its potential use in other areas, such as neurodegenerative diseases. In addition, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods.
Méthodes De Synthèse
MNPA can be synthesized through a variety of methods, including the use of palladium-catalyzed coupling reactions and a one-pot reaction involving copper-catalyzed coupling and oxidative cyclization. In one study, MNPA was synthesized through a palladium-catalyzed coupling reaction between 2-bromo-5-methylphenol and 4-nitrophenoxyacetic acid. The reaction was carried out in the presence of a palladium catalyst and a base, and the resulting product was purified through column chromatography. In another study, MNPA was synthesized through a one-pot reaction involving copper-catalyzed coupling and oxidative cyclization. The reaction was carried out in the presence of a copper catalyst and a base, and the resulting product was purified through column chromatography.
Applications De Recherche Scientifique
MNPA has been the subject of numerous scientific research studies due to its potential applications in various fields. One area of research has focused on the use of MNPA as a potential anticancer agent. In one study, MNPA was found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a therapeutic agent for cancer. In another study, MNPA was found to inhibit the growth of breast cancer cells in a mouse model, further supporting its potential as an anticancer agent.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11-3-8-15(22-2)14(9-11)17-16(19)10-23-13-6-4-12(5-7-13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPKLLGBGOMTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

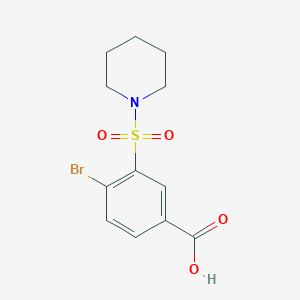
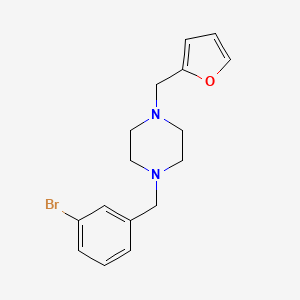

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5682944.png)
![1-(cyclopropylcarbonyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5682951.png)

![2-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}quinoxaline](/img/structure/B5682968.png)
![3-(2-furyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B5682976.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5682977.png)
![4,4,8-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5682987.png)
![methyl 5-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5683000.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5683012.png)
